
4-Acetamido-2-methylbutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2-methylbutyl acetate is an organic compound with the molecular formula C9H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetamido group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2-methylbutyl acetate typically involves the acetylation of 4-amino-2-methylbutanol. The reaction is carried out using acetic anhydride as the acetylating agent. The process involves the following steps:
Reaction with Acetic Anhydride: 4-amino-2-methylbutanol is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine.
Formation of Acetate Salt: The amino group is acetylated, forming an acetate salt.
Regeneration of Free Base: The free base can be regenerated using potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2-methylbutyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoammonium salts.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxoammonium salts.
Reduction Products: Amines.
Substitution Products: Hydrolyzed products.
Scientific Research Applications
4-Acetamido-2-methylbutyl acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-methylbutyl acetate involves its interaction with specific molecular targets. The compound can act as an electron acceptor in photo-induced electron transfer (PET) mechanisms. This interaction leads to fluorescence quenching, which is useful in various analytical applications .
Comparison with Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions in organic chemistry.
N-Acetyl-2-methylbutylamine: A related compound with similar structural features.
Uniqueness: 4-Acetamido-2-methylbutyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(4-acetamido-2-methylbutyl) acetate |
InChI |
InChI=1S/C9H17NO3/c1-7(6-13-9(3)12)4-5-10-8(2)11/h7H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
MBSKIBXQRSIZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



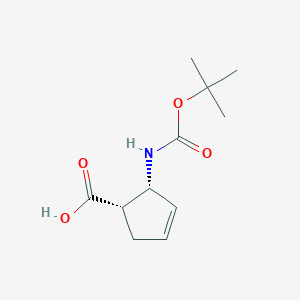

![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
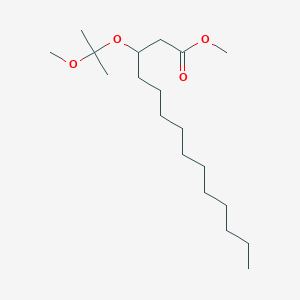
![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
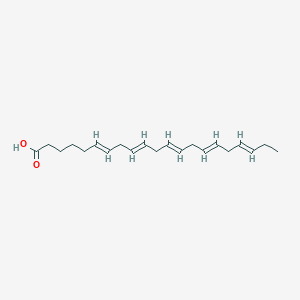
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
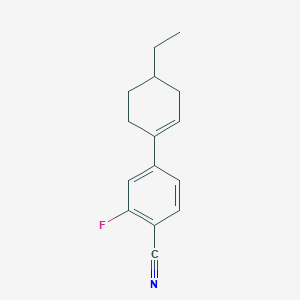
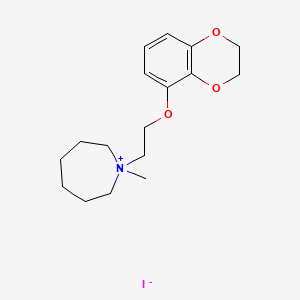


![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
